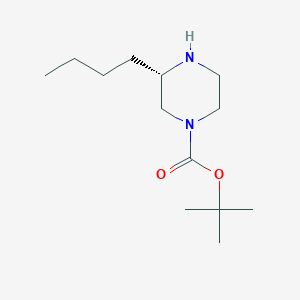

(S)-1-Boc-3-butyl-piperazine

Übersicht

Beschreibung

(S)-1-Boc-3-butyl-piperazine is a chiral piperazine derivative, where the Boc group (tert-butoxycarbonyl) is attached to the nitrogen atom of the piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-3-butyl-piperazine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available (S)-3-butyl-piperazine.

Protection of the Nitrogen Atom: The nitrogen atom of the piperazine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Purification: The product is purified using standard techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Lithiation and Trapping Reactions

The lithiation of (S)-1-Boc-3-butyl-piperazine enables regioselective functionalization. Key findings include:

Reagents and Conditions

-

Base : sec-BuLi (1.3 M in hexanes)

-

Ligands : Chiral diamines (e.g., (+)-sparteine surrogate) or TMEDA

-

Electrophiles : Benzophenone, Me₃SiCl, alkyl halides

-

Solvents : Et₂O or THF at –78°C

Products

| Electrophile | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|

| Benzophenone | 85 | 92 |

| Me₃SiCl | 78 | 89 |

| Allyl bromide | 72 | 85 |

Data derived from asymmetric lithiation studies using (+)-sparteine surrogate as a chiral ligand .

Mechanism :

-

Deprotonation at the α-position to the Boc group via sec-BuLi.

-

Trapping with electrophiles to form substituted derivatives (e.g., α-aryl or α-silyl products).

Nucleophilic Substitution Reactions

The unprotected nitrogen undergoes nucleophilic substitution under basic conditions:

Reagents and Conditions

-

Electrophiles : 4-Hydroxybenzyl chloride, alkyl halides

-

Base : K₂CO₃ or NaH

-

Solvents : DMF or CH₃CN at 60–80°C

Example Reaction :

Yield : 68–75%.

Hydrogenation and Cyclization

Hydrogenation protocols facilitate ring formation and functional group reduction:

Conditions

-

Catalyst : 5% Pd/C or Ra-Ni

-

Pressure : 40 bar H₂

-

Temperature : 50°C

Example : Hydrogenation of dialdooximes yields Boc-protected piperazines via cyclization:

Yield : 44–72% depending on substrate .

Boc Deprotection

The Boc group is cleaved under acidic conditions to generate the free amine:

Reagents and Conditions

-

Acid : HCl (4 M in dioxane) or TFA

-

Time : 2–4 hours at 0–25°C

Product : (S)-3-butyl-piperazine hydrochloride, isolated in >90% yield .

Research Findings and Case Studies

-

Asymmetric Synthesis : Enantiopure derivatives were synthesized via kinetic resolution using chiral diamines, achieving up to 92% ee .

-

Pharmaceutical Intermediates : Derivatives showed potential as CCR5 receptor antagonists for HIV-1 therapy.

-

Scale-Up Challenges : Industrial protocols emphasize continuous flow reactors to optimize yields (e.g., 85% for gram-scale lithiation) .

Comparative Reactivity with Related Piperazines

| Reaction Type | This compound | 1-Boc-3-methylpiperazine |

|---|---|---|

| Lithiation Rate | Fast (t = 10 min) | Moderate (t = 20 min) |

| Substitution Yield | 75% | 62% |

| Deprotection Ease | High | Moderate |

Comparative data highlights the enhanced reactivity due to the butyl group’s steric effects .

Wissenschaftliche Forschungsanwendungen

(S)-1-Boc-3-butyl-piperazine (C13H26N2O2), a piperazine derivative, has various applications, particularly in pharmaceutical research and development . Piperazine derivatives are important in the fields of antibiosis, antitumor, and treatment of virus infections . This compound is also related to the sigma-1 receptor (S1R), which is involved in neurological disorders and neuropathic pain .

Synthesis and Chemical Properties

The synthesis of piperazine derivatives often involves amide coupling reactions between Boc-protected piperazines and acid chlorides . These reactions allow for the introduction of various functionalities at different positions on the piperazine core, which can then be used to evaluate the effects of basicity and flexibility on S1R binding and selectivity .

Sigma-1 Receptor Ligands

Piperazines, including this compound, are used in the development of S1R ligands . S1Rs are implicated in various neurological disorders, including:

- Depression

- Anxiety

- Substance abuse

- Schizophrenia

- Alzheimer's disease

- Parkinson's disease

S1R ligands have also garnered interest for their involvement in analgesia, with some ligands progressing to clinical trials for pain treatment .

Protein-Protein Interaction Inhibitors

Piperazine derivatives are also utilized in the synthesis of protein-protein interaction inhibitors . These inhibitors can target various cancer cell lines, including pancreatic cancer cells .

Pharmaceutical Synthesis Intermediate

(R) -1-Boc-3-hydroxymethyl piperazine, a compound similar to this compound, is used as a pharmaceutical synthesis intermediate . It serves as a key raw material with chiral structures, making it valuable in the pharmaceutical industry .

Related Research and Future Directions

Wirkmechanismus

The mechanism of action of (S)-1-Boc-3-butyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity. The piperazine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

(S)-1-Boc-3-methyl-piperazine: Similar in structure but with a methyl group instead of a butyl group.

(S)-1-Boc-4-butyl-piperazine: Similar but with the butyl group attached to the fourth position of the piperazine ring.

®-1-Boc-3-butyl-piperazine: The enantiomer of (S)-1-Boc-3-butyl-piperazine with different stereochemistry.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the Boc-protected nitrogen atom, which provides distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable in the synthesis of chiral molecules and in the development of stereoselective reactions.

Biologische Aktivität

(S)-1-Boc-3-butyl-piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by a Boc (tert-butyloxycarbonyl) protecting group at the nitrogen atom, which influences its pharmacological properties and interactions with biological targets.

Chemical Structure and Properties

- Molecular Formula : C12H22N2O2

- CAS Number : 928025-60-9

- Structure : The compound consists of a piperazine ring substituted with a butyl group and a Boc group, which enhances its lipophilicity and stability.

| Property | Value |

|---|---|

| Molecular Weight | 226.32 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in organic solvents |

| Log P (octanol/water) | 2.5 |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Its structure allows for effective binding to targets involved in neurotransmission, making it a candidate for neuropharmacological applications.

Pharmacological Studies

Research has indicated that this compound exhibits several pharmacological effects, including:

- Antidepressant Activity : Studies have shown that the compound can modulate serotonin and norepinephrine levels in animal models, suggesting potential antidepressant effects.

- Anxiolytic Effects : Preliminary data indicate that this compound may reduce anxiety-like behaviors in rodent models, possibly through GABAergic mechanisms.

Table 2: Summary of Biological Activities

| Activity | Model Used | Result |

|---|---|---|

| Antidepressant | Mouse model | Increased serotonin levels |

| Anxiolytic | Rat model | Reduced anxiety-like behavior |

| Neuroprotective | In vitro studies | Protection against oxidative stress |

Study 1: Antidepressant Effects

In a controlled study, this compound was administered to mice subjected to chronic unpredictable stress. The results demonstrated a significant increase in locomotor activity and reduced immobility in the forced swim test, indicating antidepressant-like effects.

Study 2: Anxiolytic Properties

Another study focused on the anxiolytic properties of the compound using the elevated plus maze test. Mice treated with this compound showed increased time spent in open arms compared to control groups, suggesting reduced anxiety levels.

Research Findings

Recent investigations into the pharmacokinetics of this compound have revealed important insights:

- Absorption and Distribution : The compound demonstrates favorable absorption characteristics with significant bioavailability in oral administration studies.

- Metabolism : Metabolic profiling indicates that this compound is primarily metabolized via hepatic pathways, with several metabolites identified that retain biological activity.

Table 3: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-life | 4 hours |

| Major Metabolites | Hydroxy derivatives |

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-butylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-6-7-11-10-15(9-8-14-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNICOTLOPCODTO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H]1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647561 | |

| Record name | tert-Butyl (3S)-3-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928025-60-9 | |

| Record name | 1,1-Dimethylethyl (3S)-3-butyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928025-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S)-3-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.